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Compound of Interest

Compound Name: 3-bromo-5-nitro-1H-indazole

Cat. No.: B1268603

An In-depth Technical Guide to 3-bromo-5-nitro-
1H-indazole (C7H4BrN302)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties,
and synthesis of 3-bromo-5-nitro-1H-indazole, a heterocyclic compound with potential
applications in medicinal chemistry and drug discovery. Due to the limited availability of
experimental data for this specific molecule, this guide combines established information with
predicted physicochemical and spectral properties based on analogous structures. Detailed
experimental protocols for its synthesis are provided to facilitate further research and
application. This document is intended to serve as a valuable resource for professionals
engaged in the fields of chemical synthesis and pharmaceutical development.

Molecular Structure and Formula

The chemical compound 3-bromo-5-nitro-1H-indazole is a substituted indazole with the
molecular formula C7H4BrN302. Its structure consists of a bicyclic system where a pyrazole
ring is fused to a benzene ring. A bromine atom is substituted at the 3-position of the indazole
ring, and a nitro group is attached at the 5-position.

Molecular Formula: C7H4BrN302
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CAS Number: 67400-25-3[1]

Molecular Weight: 242.03 g/mol [1]

The structural formula of 3-bromo-5-nitro-1H-indazole is depicted below:
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Physicochemical and Spectral Data

Precise experimental data for the physicochemical and spectral properties of 3-bromo-5-nitro-
1H-indazole are not readily available in published literature. The following tables present
predicted values based on the analysis of structurally related indazole derivatives. These
values should be considered as estimations and require experimental verification.

ble 1: Predicted Phvsicochemical :

Property Predicted Value Notes
_ _ Based on melting points of
Melting Point 150 - 180 °C o ) )
similar substituted indazoles.
High boiling point is expected
Boiling Point > 300 °C (decomposes) due to the aromatic structure

and polar groups.

) ) The nitro and bromo groups
Sparingly soluble in water; ) ]
N ) ) increase polarity, but the
Solubility Soluble in polar organic

bicyclic aromatic core limits
solvents (e.g., DMSO, DMF).

water solubility.

Estimated for the N-H proton of
pKa 11.0-12.0 _ _
the indazole ring.
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Table 2: Predicted Spectral Data

Technique

Predicted Spectral Features

1H NMR

Aromatic protons (H-4, H-6, H-7) are expected
in the range of & 7.5-9.0 ppm. The N-H proton

will likely appear as a broad singlet at 6 > 10
ppm.

13C NMR

Aromatic carbons are predicted to appear in the
range of 6 110-150 ppm. The carbon bearing
the bromo group (C-3) and the carbon bearing
the nitro group (C-5) will be significantly
influenced.

IR (Infrared) Spectroscopy

Characteristic peaks are expected for N-H
stretching (~3300 cm~1), aromatic C-H
stretching (~3100 cm~1), C=C stretching (~1600
cm~1), and strong asymmetric and symmetric
stretching of the nitro group (~1530 and ~1350

cm1),

Mass Spectrometry (MS)

The molecular ion peak [M]* is expected at m/z
241/243 (due to bromine isotopes).
Fragmentation may involve the loss of the nitro

group and bromine atom.

Experimental Protocols

A detailed protocol for the synthesis of 3-bromo-5-nitro-1H-indazole has been described in
the patent CN103570624A.[2] The synthesis involves the bromination of 5-nitro-1H-indazole.

Synthesis of 3-bromo-5-nitro-1H-indazole

Materials:

e 5-nitro-1H-indazole

e Bromine
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N,N-Dimethylformamide (DMF)

Nitrogen gas

Activated carbon

EDTA

Equipment:

Three-necked reaction flask
o Stirrer

e Dropping funnel

e Thermometer

» Reflux condenser

« Filtration apparatus
Procedure:[2]

» Under a nitrogen atmosphere, add 50 g of 5-nitro-1H-indazole to a three-necked reaction
flask.

e Add 500 ml of N,N-dimethylformamide (DMF) to the flask and begin stirring.
e Cool the reaction mixture to -5 °C.

e Slowly add 55.8 g of bromine to the reaction mixture via a dropping funnel, maintaining the
temperature at -5 °C. After the addition is complete, continue stirring at 0 to -5 °C for 1 hour.

e Slowly warm the reaction mixture to 35-40 °C and maintain this temperature for 11 hours.

o Heat the mixture to reflux to dissolve any remaining solids.
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e Add a suitable amount of activated carbon and EDTA and continue to reflux for 25-35
minutes.

o Hot filter the mixture to remove the activated carbon.
e Transfer the filtrate to a clean reaction flask and cool to below 5 °C.
 Stir for 85-95 minutes to allow for precipitation.

« Filter the solid product, which is the final 3-bromo-5-nitro-1H-indazole. The reported yield is
95%.

Biological Activity and Potential Applications

While specific biological studies on 3-bromo-5-nitro-1H-indazole are limited, the indazole
scaffold is a well-established privileged structure in medicinal chemistry.[3] Indazole derivatives
have been reported to exhibit a wide range of biological activities, including but not limited to:

» Anticancer: Many indazole-containing compounds have been developed as kinase inhibitors
for cancer therapy.

» Anti-inflammatory: Certain indazole derivatives have shown potent anti-inflammatory
properties.

e Antimicrobial: The indazole nucleus is present in various compounds with antibacterial and
antifungal activities.

e Antiparasitic: Some nitroindazole derivatives have been investigated for their activity against
parasites like Trypanosoma cruzi.[4]

The presence of a nitro group in the 5-position, as seen in 3-bromo-5-nitro-1H-indazole, is a
common feature in bioactive compounds and can be crucial for their mechanism of action,
sometimes involving bioreduction to reactive nitrogen species. The bromo-substituent at the 3-
position can serve as a handle for further chemical modifications to explore structure-activity
relationships and develop new therapeutic agents.

Given the pharmacological importance of the indazole core and the potential for the installed
functional groups to modulate biological activity, 3-bromo-5-nitro-1H-indazole represents a
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valuable building block for the synthesis of novel compounds with potential therapeutic
applications. Further biological screening of this compound is warranted to explore its specific
activities.

Visualizations
Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 3-bromo-5-nitro-1H-
indazole.

Bromination Reaction

Add Bromine
(-5°C, 1h)

Purification Final Product
Reflux with " Cool to <5 °C
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Click to download full resolution via product page

Caption: Workflow for the synthesis of 3-bromo-5-nitro-1H-indazole.

Conclusion

3-bromo-5-nitro-1H-indazole is a valuable heterocyclic compound with significant potential for
applications in drug discovery and development. This technical guide has provided a detailed
overview of its molecular structure, predicted physicochemical and spectral properties, and a
robust synthesis protocol. While experimental data for this specific molecule is currently scarce,
the information compiled herein serves as a foundational resource for researchers and
scientists. Further investigation into the experimental characterization and biological evaluation
of 3-bromo-5-nitro-1H-indazole is highly encouraged to unlock its full potential in the
pharmaceutical field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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